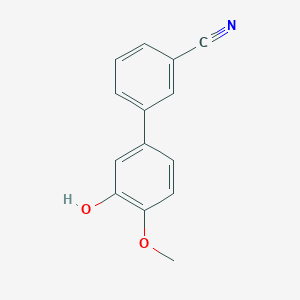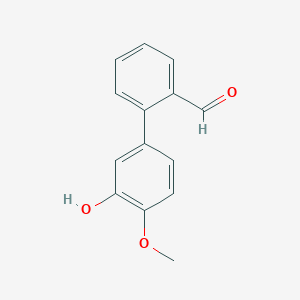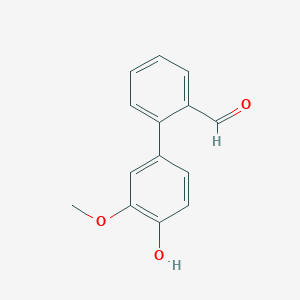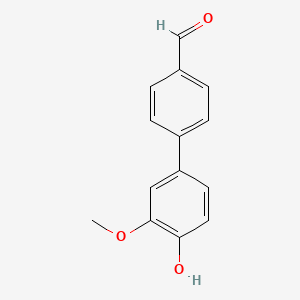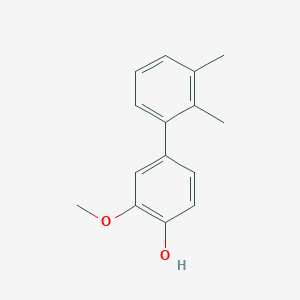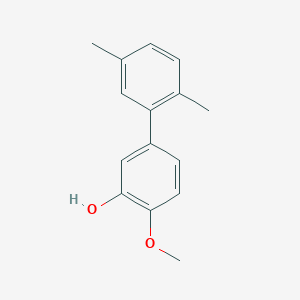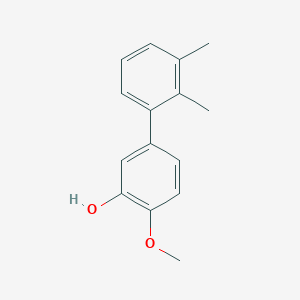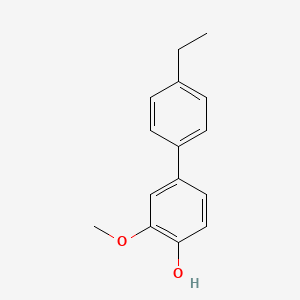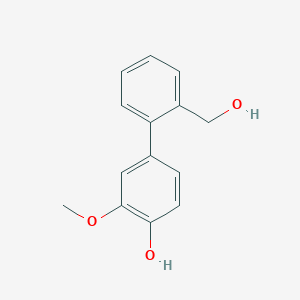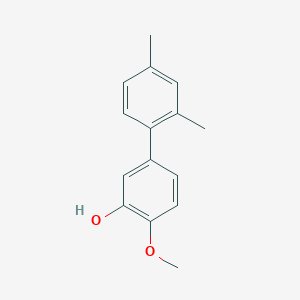
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% (abbreviated as 5-DMP-2-MP) is an organic compound belonging to the class of phenols. It is a white crystalline solid that is insoluble in water and has a melting point of approximately 122 °C. 5-DMP-2-MP has been used in a variety of scientific applications, including as a reagent, an intermediate in organic synthesis, and a component of pharmaceuticals, cosmetics, and other products.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic molecules. It has also been used as an intermediate in organic synthesis and as a component of various products, such as cosmetics and fragrances. Additionally, it has been used as a chromogenic reagent in enzyme assays and as a fluorescent probe in fluorescence microscopy.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as an electron donor, donating electrons to other molecules in the reaction. It is also believed to increase the solubility of other molecules in the reaction, allowing them to be more easily transported and used in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% are not well understood. However, it has been shown to be non-toxic and non-irritating when used in the laboratory. Additionally, it has been shown to be non-mutagenic, meaning it does not cause mutations in cells or organisms.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is not soluble in water, so it must be used in an organic solvent. Additionally, it is not as reactive as other compounds, so it may require longer reaction times or higher temperatures for certain reactions.
Future Directions
There are a number of potential future directions for 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%. One potential direction is the development of new synthetic methods for the production of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%. Additionally, further research could be conducted to explore its potential applications in the pharmaceutical and cosmetic industries. Additionally, further research could be conducted to explore its potential as a fluorescent probe or chromogenic reagent in enzyme assays. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
Synthesis Methods
5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is typically synthesized through a two-step process. The first step involves the reaction of 2,4-dimethylphenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of 5-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% and other compounds. The second step involves the separation of the desired compound from the mixture by distillation or chromatography.
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-4-6-13(11(2)8-10)12-5-7-15(17-3)14(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUTZZOUOBEUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685456 |
Source


|
| Record name | 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-2-methoxyphenol | |
CAS RN |
1261967-18-3 |
Source


|
| Record name | 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

